molecular formula C19H21NO4 B1201441 ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE

ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE

Cat. No.: B1201441
M. Wt: 327.4 g/mol
InChI Key: LJBVQFICKAVNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound with a unique structure that combines an indene derivative with a piperidine ring.

Scientific Research Applications

ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE has several scientific research applications:

Preparation Methods

The synthesis of ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions include various substituted derivatives and reduced forms of the original compound.

Mechanism of Action

The mechanism of action of ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets:

The molecular targets and pathways involved include various enzymes and receptors related to metabolic and signaling pathways, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the indene and piperidine structures, providing a broader range of chemical and biological activities.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl 1-[1-(1,3-dioxoinden-2-ylidene)ethyl]piperidine-4-carboxylate

InChI

InChI=1S/C19H21NO4/c1-3-24-19(23)13-8-10-20(11-9-13)12(2)16-17(21)14-6-4-5-7-15(14)18(16)22/h4-7,13H,3,8-11H2,1-2H3

InChI Key

LJBVQFICKAVNOV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C(=C2C(=O)C3=CC=CC=C3C2=O)C

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=C2C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE
Reactant of Route 2
ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE
Reactant of Route 3
ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE
Reactant of Route 4
ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE
Reactant of Route 5
ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE
Reactant of Route 6
ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.